molecular formula C10H9N3O B1306908 6-Pyridin-2-ylmethyl-pyridazin-3-ol CAS No. 338779-41-2

6-Pyridin-2-ylmethyl-pyridazin-3-ol

Cat. No. B1306908
M. Wt: 187.2 g/mol
InChI Key: OAKLDVASALKSCV-UHFFFAOYSA-N
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Description

6-Pyridin-2-ylmethyl-pyridazin-3-ol, also known as PPMPO, is a heterocyclic compound with potential applications in various fields of research and industry. It has a molecular weight of 187.2 and its IUPAC name is 6-(2-pyridinylmethyl)-3-pyridazinol .


Molecular Structure Analysis

The InChI code for 6-Pyridin-2-ylmethyl-pyridazin-3-ol is 1S/C10H9N3O/c14-10-5-4-9(12-13-10)7-8-3-1-2-6-11-8/h1-6H,7H2,(H,13,14) . This indicates that the molecule consists of 10 carbon atoms, 9 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

6-Pyridin-2-ylmethyl-pyridazin-3-ol is a solid compound .

Scientific Research Applications

Cycloaddition and Condensation

6-Pyridin-2-ylmethyl-pyridazin-3-ol is involved in cycloaddition and condensation reactions. A study by Johnston et al. (2008) discusses the cycloaddition of pyridine N-imine with alkynyl heterocycles, including 6-pyridin-2-ylmethyl-pyridazin-3-ol derivatives, which are shown to be effective dipolarophiles for pyridine N-imine. This process yields pharmacologically active 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones (Johnston et al., 2008).

Synthesis and Biological Activity

Buysse et al. (2017) conducted studies on [6-(3-pyridyl)pyridazin-3-yl]amides, initially designed as herbicides, which exhibit aphicidal properties. Their research includes systematic modifications of these compounds to determine changes in insecticidal potency, showing that small aliphatic substituents in the pyridazine ring enhance potency (Buysse et al., 2017).

Metal-String Complexes

Wang et al. (2007) discuss the synthesis of linear heptacobalt(II) metal string complexes using pyrazine-modulated oligo-alpha-pyridylamino ligands, including derivatives of 6-pyridin-2-ylmethyl-pyridazin-3-ol. These complexes exhibit the shortest Co-Co distance and longest Co chain obtained to date, with direct Co-Co bonds, demonstrating significant potential in the field of inorganic chemistry (Wang et al., 2007).

Microwave-Assisted Synthesis

Research by Hoogenboom et al. (2006) explores the microwave-assisted synthesis of 3,6-di(pyridin-2-yl)pyridazines, including 6-pyridin-2-ylmethyl-pyridazin-3-ol derivatives. They demonstrate an accelerated process for creating substituted pyridazines, which have potential applications in the development of metal-coordinating compounds (Hoogenboom et al., 2006).

Antimicrobial Activity

A study by Javed et al. (2013) involves synthesizing 6-pyridin-2-ylmethyl-pyridazin-3-ol derivatives and assessing their antimicrobial activity. This research highlights the potential of these compounds in developing new antimicrobial agents (Javed et al., 2013).

Safety And Hazards

The safety information for 6-Pyridin-2-ylmethyl-pyridazin-3-ol includes several hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

3-(pyridin-2-ylmethyl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c14-10-5-4-9(12-13-10)7-8-3-1-2-6-11-8/h1-6H,7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAKLDVASALKSCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CC2=NNC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10393839
Record name 6-(2-pyridinylmethyl)-3-pyridazinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Pyridin-2-ylmethyl-pyridazin-3-ol

CAS RN

338779-41-2
Record name 6-(2-pyridinylmethyl)-3-pyridazinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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